4-(2,5-DIMETHOXY-PH)-2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-6H-QUINOLINE-3-CARBONITRILE
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Overview
Description
4-(2,5-DIMETHOXY-PH)-2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-6H-QUINOLINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes multiple methoxy groups and a quinoline core
Preparation Methods
The synthesis of 4-(2,5-DIMETHOXY-PH)-2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-6H-QUINOLINE-3-CARBONITRILE typically involves multi-step organic reactionsIndustrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2,5-DIMETHOXY-PH)-2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-6H-QUINOLINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2,5-DIMETHOXY-PH)-2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-6H-QUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The methoxy and carbonyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
2-(2,5-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one: Shares the methoxy groups but has a different core structure.
Dimethyl 4-(2,5-dimethoxyphenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: Similar methoxy and methyl groups but different overall structure.
The uniqueness of 4-(2,5-DIMETHOXY-PH)-2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-6H-QUINOLINE-3-CARBONITRILE lies in its specific arrangement of functional groups and the quinoline core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-12-15(11-22)19(14-8-13(25-4)6-7-18(14)26-5)20-16(23-12)9-21(2,3)10-17(20)24/h6-8,19,23H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIHXNPSRUGFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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